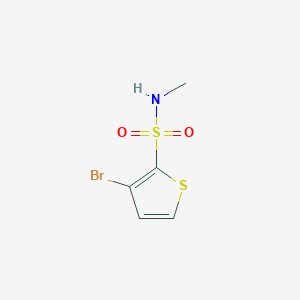3-bromo-N-methylthiophene-2-sulfonamide
CAS No.: 67060-80-4
Cat. No.: VC11684781
Molecular Formula: C5H6BrNO2S2
Molecular Weight: 256.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67060-80-4 |
|---|---|
| Molecular Formula | C5H6BrNO2S2 |
| Molecular Weight | 256.1 g/mol |
| IUPAC Name | 3-bromo-N-methylthiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-4(6)2-3-10-5/h2-3,7H,1H3 |
| Standard InChI Key | BESCPVMVOWBYIG-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=C(C=CS1)Br |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=CS1)Br |
Introduction
3-Bromo-N-methylthiophene-2-sulfonamide is a chemical compound with the CAS number 67060-80-4. It belongs to the sulfonamide class, which is known for its diverse biological activities, including antibacterial and antiviral properties. This compound specifically features a thiophene ring, a bromine substituent, and a sulfonamide group, making it a candidate for various pharmaceutical applications.
Biological Activity
While specific biological activity data for 3-bromo-N-methylthiophene-2-sulfonamide is limited, sulfonamides are known for their antimicrobial properties. Related compounds, such as those with similar thiophene structures, have shown potential in antiproliferative and antibacterial activities .
4.1. Related Compounds
-
Antiproliferative Activity: Compounds with thiophene rings, such as 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, have been evaluated for their antiproliferative activity against various cancer cell lines. These studies indicate potential in cancer treatment .
-
Antibacterial Activity: 5-Bromo-N-alkylthiophene-2-sulfonamides have demonstrated antibacterial efficacy against resistant bacterial strains, suggesting that similar compounds could have therapeutic potential .
4.2. Future Directions
Given the lack of specific data on 3-bromo-N-methylthiophene-2-sulfonamide, future research should focus on its synthesis, characterization, and biological evaluation. This could involve assessing its antimicrobial or antiproliferative activities using in vitro assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume